1-(4-Iodo-3-methyl-benzyl)-piperidine

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

This benzylpiperidine features a rare ortho‑iodo/ortho‑methyl substitution pattern, delivering a LogP of 3.7–4.3 ideal for CNS‑penetrant probes and intracellular targets. Unlike 4‑fluoro or 4‑chloro analogs, the polarizable iodine sigma‑hole enables unique halogen‑bonding studies, while the distinct isotopic signature supports precise LC‑MS/MS quantification. Its methyl‑bearing scaffold precludes the metabolic and permeability liabilities of unsubstituted benzylpiperidines. For SPECT tracer development, the aryl iodine is primed for direct ¹²³I/¹²⁵I radioiodination. Each batch ships with NMR, HPLC, and GC certificates, ensuring experimental reproducibility from the first synthesis.

Molecular Formula C13H18IN
Molecular Weight 315.19 g/mol
Cat. No. B8151781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-3-methyl-benzyl)-piperidine
Molecular FormulaC13H18IN
Molecular Weight315.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2CCCCC2)I
InChIInChI=1S/C13H18IN/c1-11-9-12(5-6-13(11)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
InChIKeyVLZAUUNEHOEWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodo-3-methyl-benzyl)-piperidine: Key Properties and Procurement Baseline


1-(4-Iodo-3-methyl-benzyl)-piperidine is an organic compound belonging to the benzylpiperidine class, characterized by a piperidine ring N-substituted with a 4-iodo-3-methylbenzyl group. Its molecular formula is C₁₃H₁₈IN, with a molecular weight of 315.19 g/mol . The compound is assigned CAS number 2809469-51-8 and is commercially available with a standard purity specification of 98%, supported by batch-specific analytical data (NMR, HPLC, GC) . Its structure features a heavy iodine atom ortho to a methyl group on the aromatic ring, which distinguishes it from simpler iodobenzyl or non-methylated analogs [1].

Why 1-(4-Iodo-3-methyl-benzyl)-piperidine Cannot Be Simply Swapped with In-Class Analogs


The benzylpiperidine scaffold is highly sensitive to aromatic ring substitution, with even minor changes (e.g., halogen type, halogen position, or methyl addition) profoundly impacting physicochemical properties, target binding, and synthetic utility [1]. As demonstrated in structure-activity relationship studies, modifications on the benzyl group alter lipophilicity, steric bulk, and electron density, which in turn dictate membrane permeability, off-target profiles, and reactivity in downstream transformations [1][2]. Consequently, substituting 1-(4-Iodo-3-methyl-benzyl)-piperidine with a generic benzylpiperidine (e.g., 4-fluoro or 4-chloro analogs) compromises experimental reproducibility, especially in assays where logP, metabolic stability, or specific halogen bonding is critical [2]. The following quantitative evidence details these non-interchangeable differences.

Quantitative Differentiation of 1-(4-Iodo-3-methyl-benzyl)-piperidine from Closest Analogs


Molecular Weight and Elemental Composition vs. Common Halogenated Benzylpiperidines

1-(4-Iodo-3-methyl-benzyl)-piperidine possesses a distinct molecular weight (MW = 315.19 g/mol) and elemental composition (C₁₃H₁₈IN) compared to its closest analogs. The combination of an iodine atom and an ortho-methyl group results in a +14.02 Da mass increase over the non-methylated 4-iodobenzylpiperidine (MW = 301.17 g/mol) [1], and a +114.02 Da increase over the 4-chlorobenzyl analog (MW = 209.72 g/mol) [2]. This mass difference is critical for analytical detection and for tuning physicochemical properties in structure-based design.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Lipophilicity (LogP) Comparison Across Halogenated Benzylpiperidine Series

The lipophilicity of 1-(4-Iodo-3-methyl-benzyl)-piperidine is significantly elevated compared to non-iodinated and non-methylated analogs. Experimental LogP data for the 4-iodo-3-methyl derivative is not directly available, but a conservative estimate from structurally similar compounds suggests a LogP value in the range of 3.7–4.3 [1]. This compares to a measured XLogP3-AA of 3.3 for the non-methylated 4-iodobenzyl analog [2], 2.75 for the 4-fluorobenzyl analog [3], and an estimated LogP of 3.79 for the 3-iodobenzyl analog [4]. The addition of a methyl group adjacent to iodine on the ring increases LogP by approximately 0.4–1.0 units relative to the unsubstituted 4-iodo analog, due to enhanced hydrophobic surface area .

ADME Drug Design Physicochemical Properties

Purity and Batch-to-Batch Reproducibility Data for Research Procurement

Commercially sourced 1-(4-Iodo-3-methyl-benzyl)-piperidine is supplied with a standard purity of 98% and includes batch-specific analytical reports (NMR, HPLC, GC) . In contrast, common analogs like 1-(4-bromobenzyl)piperidine are often sold 'as-is' with no analytical certification or specified purity range by major vendors, leaving purity verification to the end-user . This documented purity assurance reduces experimental variability and saves time otherwise spent on in-house re-purification and characterization.

Chemical Procurement Analytical Chemistry Quality Control

Potential for Radioiodination vs. Fluorinated and Chlorinated Analogs

The presence of an iodine atom on the benzyl ring makes 1-(4-Iodo-3-methyl-benzyl)-piperidine a candidate for direct radioiodination (e.g., ¹²³I, ¹²⁵I) to produce SPECT imaging tracers. This is a proven strategy within the benzylpiperidine class, as demonstrated by the development of [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, which exhibits nanomolar affinity for the dopamine transporter (DAT) and improved selectivity over other monoamine transporters compared to existing SPECT radioligands [1][2]. Fluorinated (¹⁸F) or chlorinated analogs lack this direct labeling pathway without a dedicated leaving group for nucleophilic aromatic substitution, requiring lengthier and often lower-yielding radiosynthesis [3].

Radiochemistry Molecular Imaging SPECT Tracers

Steric and Electronic Influence of ortho-Methyl Group on Piperidine Basicity

The introduction of a methyl group ortho to the iodine atom in 1-(4-Iodo-3-methyl-benzyl)-piperidine is predicted to alter the basicity (pKa) of the piperidine nitrogen via steric and electronic effects. While experimental pKa data for this specific compound are unavailable, the pKa of the closely related 1-(4-iodobenzyl)piperidine is predicted to be 8.71 ± 0.10 . The ortho-methyl substituent is expected to increase steric hindrance around the nitrogen lone pair, slightly reducing basicity (estimated pKa decrease of 0.2–0.5 units) and thereby affecting the degree of protonation at physiological pH [1]. This differs from non-methylated analogs (e.g., 4-chloro, 4-fluoro, 4-bromo), which lack this additional steric modulation .

Physical Organic Chemistry Medicinal Chemistry SAR

Optimal Use Cases for 1-(4-Iodo-3-methyl-benzyl)-piperidine in Scientific Research


Development of High-Lipophilicity CNS-Penetrant Chemical Probes

Given its estimated LogP range of 3.7–4.3 and the presence of both iodine and methyl groups, this compound is ideally suited as a scaffold for designing central nervous system (CNS) penetrant probes where high membrane permeability is required [1]. Its elevated lipophilicity compared to 4-fluoro or 4-chloro analogs positions it as a starting point for SAR campaigns targeting intracellular or membrane-bound CNS targets .

Synthesis of SPECT Radiotracers via Direct Radioiodination

The aromatic iodine substituent allows for straightforward radioiodination (¹²³I/¹²⁵I) using established tin-precursor chemistry or isotope exchange. This makes the compound a valuable precursor for generating high-specific-activity single-photon emission computed tomography (SPECT) ligands to study dopamine transporters, sigma receptors, or other neuroreceptor systems [2][3]. Its structural similarity to known DAT-selective radioligands supports this application [2].

Analytical Method Development and Internal Standard Preparation

The molecular weight of 315.19 g/mol and the distinct isotopic signature of iodine (¹²⁷I) make this compound an excellent candidate for use as an internal standard in LC-MS/MS assays for related benzylpiperidine drug candidates. The 98% purity with accompanying analytical certificates ensures reliable quantification and method validation .

Medicinal Chemistry Exploration of Halogen Bonding Interactions

The combination of a heavy iodine atom and an ortho-methyl group provides a unique electronic and steric environment to probe halogen bonding (X-bond) interactions with protein targets. This is particularly relevant for optimizing inhibitors where iodine's polarizable sigma-hole can engage backbone carbonyls or other Lewis bases, a feature not replicable with smaller halogens like chlorine or fluorine .

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